- Preparation of 1,3-benzodioxole boron compounds, Chemiker-Zeitung, 1984, 108(9), 287-8

Cas no 94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid)

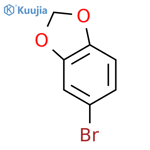

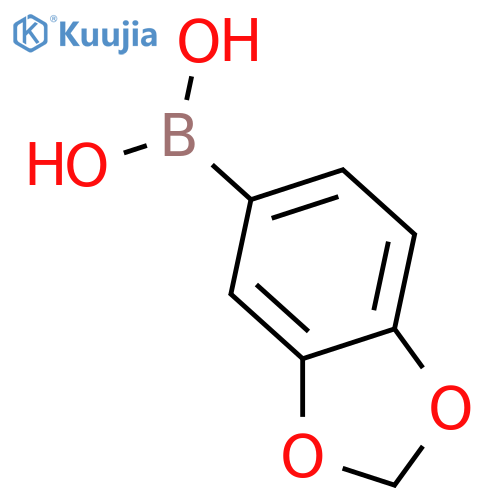

94839-07-3 structure

Produktname:(2H-1,3-benzodioxol-5-yl)boronic acid

(2H-1,3-benzodioxol-5-yl)boronic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Benzo[d][1,3]dioxol-5-ylboronic acid

- 3,4-Methylenedioxyphenylboronic acid

- 3,4-(Methylenedioxy)benzeneboronic acid

- 1,3-Benzodioxole-5-boronic acid~3,4-(Methylenedioxy)phenylboronic acid

- 1,3-Benzodioxol-5-ylboronic acid

- 3,4-(Methylenedioxy)phenylboronic acid

- 3,4-(Methylenedioxy)phenylboronic Acid (contains varying amounts of Anhydride)

- 1,3-Benzodioxole-5-boronic acid

- 3,4

- 3,4-Methylenedioxybenzeneboronic acid

- BORONIC ACID,B-1,3-BENZODIOXOL-5-YL-

- Methylcyclopentadiene diMer

- 3,4-(Methylenedioxy)benzeneboronic Acid (contains varying amounts of Anhydride)

- 3,4-Methylenedioxyphenyl boronic acid

- Boronic acid, 1,3-benzodioxol-5-yl-

- (2H-1,3-BENZODIOXOL-5-YL)BORONIC ACID

- 5-benzo[d][1,3]dioxole boronic acid

- (3,4-methylenedioxyphenyl)boronic acid

- 3,4-Methylenedioxyphenylboronic a

- B-1,3-Benzodioxol-5-ylboronic acid (ACI)

- Boronic acid, 1,3-benzodioxol-5-yl- (9CI)

- (1,3-Benzodioxol-5-yl)boronic acid

- (Benzodioxol-5-yl)boronic acid

- 1,3-Benzodioxolan-5-ylboronic acid

- (1,3-dioxaindan-5-yl)boronic acid

- (3,4-methylenedioxy)benzeneboronic acid

- AKOS009159266

- AB07960

- BP-11813

- Z381540928

- GS-6344

- DB-010505

- 3,4-(methylenedioxy) phenylboronic acid

- SCHEMBL30231

- benzo[1,3]dioxol-5-yl-boronic acid

- CS-W003981

- (3,4-methylenedioxyphenyl)-boronic acid

- 3,4-methylenedioxyphenyl-boronic acid

- EN300-212504

- SY014778

- Q-102220

- BENZO[1,3]DIOXOLE-5-BORONIC ACID

- 2H-1,3-benzodioxol-5-ylboronic acid

- Benzo[d][1,3]dioxol-5-ylboronicacid

- M2035

- 3,4-methylenedioxy-phenyl boronic acid

- DTXSID10370261

- 3,4-methylene dioxyphenylboronic acid

- 4-methylenedioxyphenylboronic acid

- CHEMBL141313

- A22896

- MFCD01009695

- 5-benzo[1,3]dioxolylboronic acid

- 1,3-benzodioxol-5-yl boronic acid

- 94839-07-3

- 3,4-methylenedioxybenzene boronic acid

- BDBM50067897

- RARECHEM AH PB 0145

- TIMTEC-BB SBB003898

- 3,4-Methylenedioxyphenylboroni

- (2H-1,3-benzodioxol-5-yl)boronic acid

-

- MDL: MFCD01009695

- Inchi: 1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2

- InChI-Schlüssel: CMHPUBKZZPSUIQ-UHFFFAOYSA-N

- Lächelt: OB(C1C=C2C(OCO2)=CC=1)O

- BRN: 5523347

Berechnete Eigenschaften

- Genaue Masse: 166.043739g/mol

- Oberflächenladung: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Anzahl drehbarer Bindungen: 1

- Monoisotopenmasse: 166.043739g/mol

- Monoisotopenmasse: 166.043739g/mol

- Topologische Polaroberfläche: 58.9Ų

- Schwere Atomanzahl: 12

- Komplexität: 164

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: fest

- Dichte: 1.423

- Schmelzpunkt: 224-229 °C (lit.)

- Siedepunkt: 347.3±52.0℃ at 760 mmHg

- Flammpunkt: 163.867℃

- PSA: 58.92000

- LogP: -0.90490

- Löslichkeit: Nicht bestimmt

- pka: 8.48±0.20(Predicted)

(2H-1,3-benzodioxol-5-yl)boronic acid Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315,H319,H335

-

Warnhinweis:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S37/39-S26

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Store at room temperature

- Gefahrenklasse:IRRITANT

- Risikophrasen:R36/37/38

(2H-1,3-benzodioxol-5-yl)boronic acid Zolldaten

- HS-CODE:2932999099

- Zolldaten:

China Zollkodex:

2932999099Übersicht:

2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

(2H-1,3-benzodioxol-5-yl)boronic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A124476-10g |

Benzo[d][1,3]dioxol-5-ylboronic acid |

94839-07-3 | 98% | 10g |

$19.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UF708-5g |

(2H-1,3-benzodioxol-5-yl)boronic acid |

94839-07-3 | 98% | 5g |

¥210.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74890-1g |

3,4-(Methylenedioxy)benzeneboronic acid |

94839-07-3 | 1g |

¥36.0 | 2021-09-08 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-25g |

3,4-(Methylenedioxy)benzeneboronic acid, 98% |

94839-07-3 | 98% | 25g |

¥8444.00 | 2023-03-02 | |

| Enamine | EN300-212504-25.0g |

(1,3-dioxaindan-5-yl)boronic acid |

94839-07-3 | 95% | 25.0g |

$145.0 | 2023-02-22 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-1g |

3,4-(Methylenedioxy)benzeneboronic acid, 98% |

94839-07-3 | 98% | 1g |

¥727.00 | 2023-03-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-5g |

3,4-(Methylenedioxy)benzeneboronic acid, 98% |

94839-07-3 | 98% | 5g |

¥2353.00 | 2023-03-02 | |

| TRC | M304408-100mg |

3,4-Methylenedioxyphenylboronic Acid |

94839-07-3 | 100mg |

$ 80.00 | 2022-06-04 | ||

| Alichem | A159001870-100g |

Benzo[d][1,3]dioxol-5-ylboronic acid |

94839-07-3 | 98% | 100g |

$312.00 | 2023-08-31 | |

| eNovation Chemicals LLC | D660634-100g |

3,4-METHYLENEDIOXYPHENYLBORONIC ACID |

94839-07-3 | 97% | 100g |

$480 | 2024-06-05 |

(2H-1,3-benzodioxol-5-yl)boronic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Catalysts: Butyl bromide

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 min, rt; rt → 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt

1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt

1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8

Referenz

- An Easy Route to (Hetero)arylboronic Acids, Chemistry - A European Journal, 2014, 20(22), 6608-6612

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates, Chemistry - A European Journal, 2021, 27(13), 4322-4326

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis, European Journal of Medicinal Chemistry, 2018, 145, 96-112

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 3 h, rt → reflux; reflux → -78 °C

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

- Efforts Directed toward the Synthesis of Colchicine: Application of Palladium-Catalyzed Siloxane Cross-Coupling Methodology, Journal of Organic Chemistry, 2005, 70(22), 8948-8955

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Diboronic acid Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ; 3 h, 40 °C

Referenz

- Process for preparing organic boronic acid derivatives using diboronic acid, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran

1.2 Reagents: Tributyl borate

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Tributyl borate

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Convergent routes to the [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one and 2,3,4,4a-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6[5H]-one nuclei. Application to syntheses of the Amaryllidaceae alkaloids crinasiadine, N-methylcrinasiadine and trisphaeridine, Australian Journal of Chemistry, 1994, 47(12), 2235-54

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; 4 h, rt

1.2 Solvents: Water

1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux

1.2 Solvents: Water

1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux

Referenz

- Preparation of quinoxaline-6-carboxylic acid compounds for the inhibition of PASK, United States, , ,

Synthetic Routes 9

Reaktionsbedingungen

Referenz

- Electron-Driven Nitration of Unsaturated Hydrocarbons, Angewandte Chemie, 2023, 62(28),

Synthetic Routes 10

Reaktionsbedingungen

Referenz

- Directed ortho Metalation (DoM)-Linked Corriu-Kumada, Negishi, and Suzuki-Miyaura Cross-Coupling Protocols: A Comparative Study, Synthesis, 2018, 50(22), 4395-4412

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

Referenz

- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Hexane ; < -55 °C; 30 min, < -70 °C

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

Referenz

- Preparation of N-(4-{[(benzocycloheptenyl or benzoxepinyl)carbonyl]amino}benzyl) substituted quaternary ammonium salts for antagonizing CCR5, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

Referenz

- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Diboronic acid Solvents: Methanol ; 3 h, 15 °C

1.2 Reagents: Sodium bicarbonate

1.3 Reagents: Fructose Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Sodium bicarbonate

1.3 Reagents: Fructose Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referenz

- Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium Salts, Journal of the American Chemical Society, 2016, 138(9), 2985-2988

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 15 min, 0 °C

1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt

1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt

Referenz

- Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous Borylation, Journal of Organic Chemistry, 2014, 79(21), 10568-10580

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -90 °C; 30 min, -90 °C

1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Preparation of 1-alkyl-4-benzoyl-5-hydroxypyrazole derivatives as herbicides, World Intellectual Property Organization, , ,

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 19 h, reflux

1.2 Reagents: Trimethyl borate ; 3 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt

1.2 Reagents: Trimethyl borate ; 3 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt

Referenz

- An efficient synthesis of 8-substituted odoratine derivatives by the Suzuki coupling reaction, Journal of Chemical Sciences (Berlin, 2016, 128(3), 441-450

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation, Organic Letters, 2021, 23(11), 4179-4184

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Water

Referenz

- Rhodium-catalyzed asymmetric addition of arylboronic acids to 2H-chromenes leading to 3-arylchromane derivatives, Chemical Communications (Cambridge, 2019, 55(79), 11876-11879

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 19 h, reflux

1.2 Reagents: Trimethyl borate ; 3 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt

1.2 Reagents: Trimethyl borate ; 3 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt

Referenz

- Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesis, Journal of Organic Chemistry, 2004, 69(4), 1126-1136

(2H-1,3-benzodioxol-5-yl)boronic acid Raw materials

- 5-Iodobenzo[d][1,3]dioxole

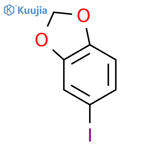

- 4-Bromo-1,2-methylenedioxybenzene

- Tri-n-butyl Borate

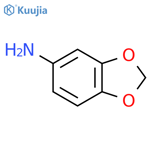

- 2H-1,3-benzodioxol-5-amine

(2H-1,3-benzodioxol-5-yl)boronic acid Preparation Products

(2H-1,3-benzodioxol-5-yl)boronic acid Verwandte Literatur

-

Deuk-Young Goo,Sang Kook Woo Org. Biomol. Chem. 2016 14 122

-

Chang-Sheng Zhang,Ya-Ping Shao,Fu-Min Zhang,Xue Han,Xiao-Ming Zhang,Kun Zhang,Yong-Qiang Tu Chem. Sci. 2022 13 8429

-

Doohyun Baek,Huijeong Ryu,Ji Yeon Ryu,Junseong Lee,Brian M. Stoltz,Sukwon Hong Chem. Sci. 2020 11 4602

-

Tuan Thanh Dang,Anqi Chen,Abdul Majeed Seayad RSC Adv. 2014 4 30019

-

Ravi Kiran Chinnagolla,Masilamani Jeganmohan Chem. Commun. 2014 50 2442

94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid) Verwandte Produkte

- 22237-13-4(p-Ethoxyphenylboronic Acid)

- 40138-18-9(5-methoxy-2-formylphenylboronicacid)

- 5720-06-9(2-Methoxyphenylboronic acid)

- 23112-96-1(2,6-Dimethoxyphenylboronic acid)

- 533-31-3(Sesamol)

- 274-09-9(2H-1,3-benzodioxole)

- 10365-98-7(3-Methoxybenzeneboronic acid)

- 5720-07-0((4-methoxyphenyl)boronic acid)

- 361456-68-0((2H-1,3-benzodioxol-4-yl)boronic acid)

- 216443-40-2((3-(Methoxymethoxy)phenyl)boronic acid)

Empfohlene Lieferanten

atkchemica

(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid

Reinheit:99%/99%

Menge:500g/100g

Preis ($):769.0/154.0